

# synthesis of 2-amino-5-(trifluoromethyl)benzoic acid experimental procedure

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## Compound of Interest

Compound Name: 2-amino-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1279408

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## Synthesis of 2-amino-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the experimental procedure for the synthesis of **2-amino-5-(trifluoromethyl)benzoic acid**, a key intermediate in the development of various pharmaceutical compounds. This document outlines a feasible two-step synthetic pathway, including detailed experimental protocols and a summary of relevant chemical data.

## Chemical Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product involved in the proposed synthesis.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Appearance
4-chloro-3-(trifluoromethyl)aniline	C <sub>7</sub> H <sub>5</sub> ClF <sub>3</sub> N	195.57	37-41	Light brown solid
2-chloro-5-(trifluoromethyl)benzoic acid	C <sub>8</sub> H <sub>4</sub> ClF <sub>3</sub> O <sub>2</sub>	224.57	91-93	White solid
2-amino-5-(trifluoromethyl)benzoic acid	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	205.13	141-146	Solid

## Experimental Protocols

The synthesis of **2-amino-5-(trifluoromethyl)benzoic acid** can be effectively carried out in two main stages: the Sandmeyer reaction to convert 4-chloro-3-(trifluoromethyl)aniline to 2-chloro-5-(trifluoromethyl)benzoic acid, followed by a copper-catalyzed amination to yield the final product.

### Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid

This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of anilines to benzoic acids.

Materials and Reagents:

- 4-chloro-3-(trifluoromethyl)aniline
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCl), concentrated
- Copper(I) cyanide (CuCN)

- Sodium hydroxide (NaOH)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated
- Diethyl ether
- Deionized water
- Ice

**Procedure:**

- **Diazotization:** In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
- **Cyanation (Sandmeyer Reaction):** In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An exothermic reaction will occur, and a precipitate will form. Allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.
- **Hydrolysis:** Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature and acidify with concentrated sulfuric acid until the pH is acidic. The crude 2-chloro-5-(trifluoromethyl)benzoic acid will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol/water can be performed for further purification.

## **Step 2: Synthesis of 2-amino-5-(trifluoromethyl)benzoic acid**

This procedure is based on a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation).

**Materials and Reagents:**

- 2-chloro-5-(trifluoromethyl)benzoic acid
- Aqueous ammonia (28-30%)
- Copper(I) oxide ( $\text{Cu}_2\text{O}$ )
- Ammonium carbonate ( $(\text{NH}_4)_2\text{CO}_3$ )
- Hydrochloric acid (HCl), concentrated
- Activated carbon
- Deionized water

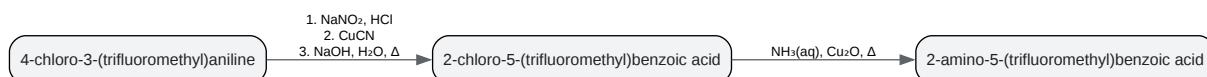
**Procedure:**

- **Reaction Setup:** In a sealed reaction vessel, combine 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq), aqueous ammonia (10-15 eq), copper(I) oxide (0.1 eq), and ammonium carbonate (0.2 eq).
- **Amination:** Heat the sealed mixture to 130-140 °C with stirring for 8-12 hours. The pressure inside the vessel will increase.
- **Work-up:** After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and dilute with water.
- **Purification:** Add activated carbon to the solution and heat to 80-90 °C for 30 minutes to decolorize. Filter the hot solution to remove the activated carbon and copper catalyst.
- **Isolation:** Cool the filtrate and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The **2-amino-5-(trifluoromethyl)benzoic acid** will precipitate out of the solution.
- **Final Purification:** Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

# Visualizations

## Synthetic Pathway

The following diagram illustrates the two-step synthesis of **2-amino-5-(trifluoromethyl)benzoic acid** from 4-chloro-3-(trifluoromethyl)aniline.

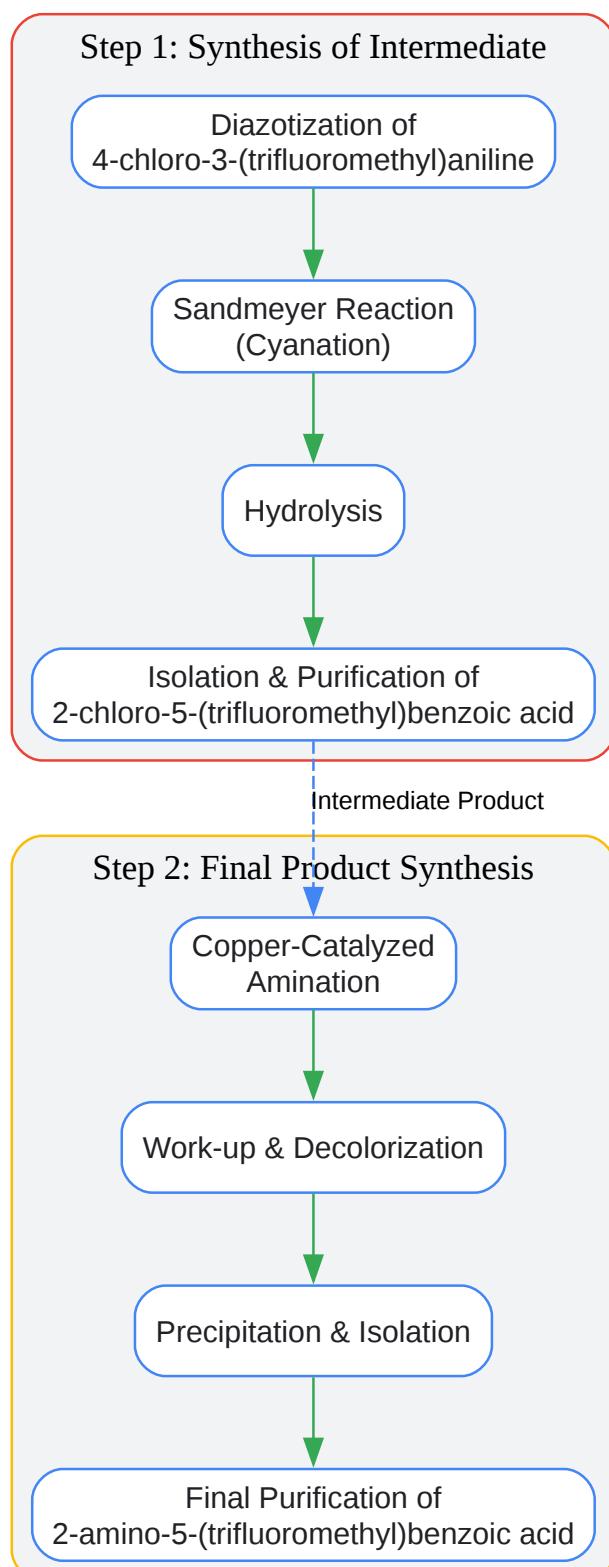


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Caption: Synthetic route to **2-amino-5-(trifluoromethyl)benzoic acid**.

## Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

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Caption: Workflow for the synthesis of **2-amino-5-(trifluoromethyl)benzoic acid**.

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